The Discovery and Isolation of Clavamycin B from Streptomyces hygroscopicus: A Technical Guide
The Discovery and Isolation of Clavamycin B from Streptomyces hygroscopicus: A Technical Guide
For correspondence: [AI Assistant Contact Information]
Abstract
Clavamycin B, a member of the clavam family of antibiotics, is a secondary metabolite produced by specific variants of the bacterium Streptomyces hygroscopicus. First reported in 1986, the clavamycins represent a group of structurally unique β-lactam-containing compounds with notable biological activities. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of Clavamycin B. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and antibiotic development. This document collates available data on the producing organism, fermentation parameters, and physicochemical properties of Clavamycin B. Detailed experimental protocols for fermentation and a general scheme for isolation are presented. Furthermore, a putative biosynthetic pathway for Clavamycin B is proposed based on the well-elucidated biosynthesis of related clavam compounds. It is important to note that specific quantitative data regarding fermentation yields and purification efficiencies for Clavamycin B are not extensively reported in the available scientific literature.
Introduction
The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds. The clavam antibiotics, characterized by their oxazolidine (B1195125) ring fused to a β-lactam nucleus, represent a promising class of natural products. Clavamycin B, produced by Streptomyces hygroscopicus NRRL 15846, was discovered as part of a screening program for antifungal metabolites[1]. This guide aims to consolidate the fragmented information available on Clavamycin B to serve as a valuable resource for the scientific community.
The Producing Microorganism: Streptomyces hygroscopicus
Clavamycin B is produced by a specific variant of Streptomyces hygroscopicus, designated as strain NRRL 15846[1]. Along with a related variant, NRRL 15879 (which produces Clavamycins D, E, and F), these strains were identified through a selective screening program aimed at discovering compounds with activity against Candida species. The taxonomy of these strains has been established based on conventional microbiological and chemotaxonomic methods.
Fermentation for Clavamycin B Production
The production of Clavamycin B is achieved through submerged fermentation of Streptomyces hygroscopicus NRRL 15846. The process involves a multi-stage seed culture development followed by a production fermentation phase.
Fermentation Protocol
The fermentation procedure for producing clavamycins is carried out in two main stages: seed culture preparation and production fermentation.
Seed Culture:
-
A 2-liter shake-flask containing 1 liter of seed medium is inoculated with approximately 10⁹ spores of S. hygroscopicus NRRL 15846.
-
The seed culture is incubated for 3 days at 27°C on a rotary shaker at 200 rpm.
-
This initial seed culture is then used to inoculate a 22-liter fermentation tank containing 20 liters of the same seed medium.
-
The intermediary culture is incubated for 3 days at 27°C with an air-flow of 0.5 L/L/minute and stirring at 100 rpm.
Production Fermentation:
-
Ten liters of the intermediary seed culture are transferred to a 120-liter fermentation tank containing 100 liters of production medium.
-
The production fermentation is carried out at 24°C for 5 days with an air-flow of 0.8 L/L/minute and stirring at 100 rpm.
-
The pH of the broth is monitored and adjusted to 7.0 at the end of the fermentation.
Data Presentation: Fermentation Media Composition
The compositions of the seed and production media are crucial for optimal growth of S. hygroscopicus and production of Clavamycin B.
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 10 |
| Malt Extract | 10 | - |
| Yeast Extract | 2 | 5 |
| Soluble Starch | - | 20 |
| NZ Amine Type A | - | 5 |
| CaCO₃ | - | 0.1 |
| pH | 7.2 | 7.0 |
Table 1: Composition of Seed and Production Media for Clavamycin B Fermentation.
Quantitative Data: Fermentation Yield
A critical gap in the existing literature is the absence of specific quantitative data for the fermentation yield of Clavamycin B. While the production of clavamycins has been confirmed, the titers (e.g., in mg/L or µg/mL) of Clavamycin B in the fermentation broth of Streptomyces hygroscopicus NRRL 15846 have not been reported.
Isolation and Purification of Clavamycin B
The clavamycins, including Clavamycin B, are isolated from the fermentation broth using a variety of preparative chromatographic methods. The primary approach involves reversed-phase chromatography[2].
Experimental Protocol: General Isolation Scheme
A detailed, step-by-step purification protocol with recovery yields for Clavamycin B is not available in the literature. However, a general workflow can be inferred from the description of the isolation of clavamycins.
Step 1: Broth Clarification
-
At the end of the fermentation, the pH of the broth is adjusted to 7.0.
-
The biomass is removed from the fermentation broth, likely through centrifugation or filtration, to yield a clarified supernatant.
Step 2: Initial Capture and Concentration
-
The clarified broth is subjected to an initial chromatographic step to capture and concentrate the clavamycins. This is often achieved using a reversed-phase adsorbent resin.
Step 3: Preparative Reversed-Phase Chromatography
-
The concentrated crude extract is then purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column.
-
A gradient of aqueous and organic solvents (e.g., water and acetonitrile (B52724) or methanol) is typically used to elute the different clavamycin analogues.
-
Fractions are collected and analyzed for the presence of Clavamycin B.
Step 4: Final Purification
-
Fractions containing Clavamycin B may require further chromatographic steps to achieve high purity.
Quantitative Data: Purification Yield
Similar to the fermentation yield, the percentage recovery of Clavamycin B at each stage of the purification process has not been reported in the available scientific literature.
Characterization of Clavamycin B
The structure of Clavamycin B was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[2].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₄O₈ | PubChem[3] |
| Molecular Weight | 362.34 g/mol | PubChem[3] |
| IUPAC Name | (2R,4R)-5-amino-2-[[(2R)-2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3,4-dihydroxypentanoic acid | PubChem[3] |
Table 2: Physicochemical Properties of Clavamycin B.
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectral data for Clavamycin B are not provided in the primary literature describing its discovery and structure elucidation. This information is crucial for the unambiguous identification and characterization of the compound by other researchers.
| ¹H NMR Data | ¹³C NMR Data |
| Data not available in the reviewed literature. | Data not available in the reviewed literature. |
Table 3: NMR Spectroscopic Data for Clavamycin B (Data currently unavailable).
Biosynthesis of Clavamycin B
The biosynthetic pathway for Clavamycin B in Streptomyces hygroscopicus has not been explicitly studied. However, it is presumed to follow a similar route to that of other clavam metabolites, such as the well-characterized clavulanic acid pathway in Streptomyces clavuligerus. The genes for clavam biosynthesis are typically found in a conserved gene cluster[4].
Putative Biosynthetic Pathway
A putative biosynthetic pathway for the clavam core of Clavamycin B can be proposed based on the biosynthesis of clavaminic acid, a key intermediate in clavam formation. This pathway starts from primary metabolites and involves a series of enzymatic reactions.
Caption: A putative biosynthetic pathway for the clavam core of Clavamycin B.
Experimental Workflows
The overall process of discovering and isolating Clavamycin B can be visualized as a structured workflow, from the initial screening of the microorganism to the final characterization of the pure compound.
Caption: Experimental workflow for the discovery and isolation of Clavamycin B.
Conclusion and Future Perspectives
Clavamycin B, a metabolite of Streptomyces hygroscopicus NRRL 15846, represents an interesting member of the clavam family of antibiotics. While its discovery and basic characterization were reported in the 1980s, a significant amount of detailed quantitative and methodological data remains unpublished or uncharacterized in the public domain. Future research should focus on optimizing the fermentation process to improve yields, developing a robust and scalable purification protocol, and fully characterizing the compound using modern spectroscopic techniques to provide a complete dataset for the scientific community. Furthermore, elucidation of the specific biosynthetic gene cluster in S. hygroscopicus and characterization of the involved enzymes would provide valuable insights into the biosynthesis of this unique natural product and could open avenues for biosynthetic engineering to produce novel clavam derivatives.
References
- 1. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. II. Isolation and structures of clavamycins A, B and C from Streptomyces hygroscopicus NRRL 15846, and of clavamycins D, E and F from Streptomyces hygroscopicus NRRL 15879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clavamycin B | C13H22N4O8 | CID 46173890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The biosynthetic genes for clavulanic acid and cephamycin production occur as a 'super-cluster' in three Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
